(1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride
Description
This chiral cyclopropane derivative features a 1-methylimidazol-2-yl substituent, a carboxylic acid group, and a hydrochloride salt.
Properties
IUPAC Name |
(1R,2R)-2-(1-methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10-3-2-9-7(10)5-4-6(5)8(11)12;/h2-3,5-6H,4H2,1H3,(H,11,12);1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHWGFQMCLNCB-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2C[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropane derivatives and 1-methylimidazole.
Cyclopropanation: One common method involves the cyclopropanation of an appropriate alkene using a reagent like diazomethane or a transition metal catalyst.
Functional Group Introduction:
Imidazole Substitution: The 1-methylimidazole group can be introduced via nucleophilic substitution reactions, often facilitated by a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the synthesis of (1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the imidazole moiety.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Products may include cyclopropane derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been investigated for its potential as a pharmacological agent. Specifically, it has been studied as a voltage-dependent T-type calcium channel blocker, which may have implications in treating conditions such as epilepsy and chronic pain. The structural modifications of this compound enhance its binding affinity and selectivity towards calcium channels, suggesting a promising therapeutic profile for neurological disorders .
Organic Synthesis
Catalytic Applications
(1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid; hydrochloride has been utilized as a catalyst in various organic reactions. Its unique structure allows it to facilitate Michael additions and other nucleophilic substitution reactions effectively. For instance, it has been employed in the synthesis of carbohydrate-based organocatalysts, showcasing its versatility in catalysis .
Data Tables
Case Studies
-
Voltage-Dependent Calcium Channel Blocker
In a study focusing on the pharmacological effects of (1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid; hydrochloride, researchers demonstrated its efficacy in blocking T-type calcium channels. The study provided evidence of its potential use in managing chronic pain conditions by modulating calcium influx in neurons . -
Synthesis of Organocatalysts
Another significant application was highlighted in the synthesis of carbohydrate-based organocatalysts where this compound played a crucial role. The reaction conditions optimized for using this compound resulted in high yields and enantiomeric excess, showcasing its effectiveness as a chiral catalyst .
Mechanism of Action
The mechanism by which (1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imidazole ring can interact with metal ions or other functional groups within the enzyme, stabilizing the inhibitory complex.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among cyclopropane derivatives:
Physicochemical Properties
- Solubility : All compounds listed as hydrochloride salts exhibit enhanced aqueous solubility compared to their free bases .
- Chirality : The target compound’s (1R,2R) configuration contrasts with racemic mixtures (e.g., pyridin-4-yl analog), which may reduce enantioselective efficacy in drug design .
Biological Activity
(1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid; hydrochloride is a compound with significant biological activity, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 203.64 g/mol
- CAS Number : 220350-26-5
The compound acts primarily as a voltage-dependent T-type calcium channel blocker , which is crucial for regulating calcium ion influx in various cellular processes. This mechanism underlies its potential therapeutic effects in conditions such as hypertension and cardiac arrhythmias.
Biological Activity
- Calcium Channel Blockade : The compound inhibits T-type calcium channels, leading to decreased intracellular calcium levels. This effect is significant in smooth muscle relaxation and modulation of neurotransmitter release.
- Neuroprotective Effects : Research indicates that (1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid; hydrochloride may have neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study published in Pharmacology Reports explored the compound's effectiveness as a calcium channel blocker. The results demonstrated a significant reduction in muscle contraction in vitro, indicating its potential use in treating cardiovascular diseases .
- Another research article focused on the neuroprotective effects of the compound, showing that it could reduce reactive oxygen species (ROS) levels in neuronal cultures. This suggests that it may protect against neurodegenerative diseases .
- A recent investigation into the antimicrobial properties revealed that (1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid; hydrochloride inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential application in infection control .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid hydrochloride?
- Methodological Answer : The cyclopropane core can be synthesized via transition metal-catalyzed cyclopropanation of diazo compounds with olefins (e.g., Rh(II) or Cu(I) catalysts under inert atmospheres at low temperatures). Post-functionalization involves introducing the methylimidazole moiety via nucleophilic substitution or cross-coupling reactions. Purification often requires recrystallization or chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and methylimidazole substitution patterns.
- X-ray Crystallography : Resolves stereochemistry and strain effects in the cyclopropane ring .
- Mass Spectrometry : Validates molecular weight and salt formation (e.g., ESI-MS for HCl adduct detection).
Q. How does the cyclopropane ring influence the compound’s chemical stability?
- Methodological Answer : The strained cyclopropane ring increases reactivity, making it prone to ring-opening under acidic/basic conditions. Stability studies should monitor degradation via HPLC under varied pH and temperature. Storage at -20°C in anhydrous environments is recommended to prevent hydrolysis .
Q. What are the standard protocols for assessing purity and salt stoichiometry?
- Methodological Answer :
- HPLC with UV/ELSD detection quantifies organic impurities.
- Ion Chromatography or Potentiometric Titration confirms HCl stoichiometry.
- Karl Fischer Titration measures residual moisture, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in enzyme-binding studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates strain energy (≈25–30 kcal/mol for cyclopropanes) and frontier molecular orbitals to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screens interactions with enzymatic active sites (e.g., imidazole’s coordination to metal ions in metalloproteases). MD simulations assess binding stability over time .
Q. What advanced strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R,R)- or (S,S)-configured ligands in asymmetric cyclopropanation.
- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers.
- Continuous Flow Reactors : Enhance stereocontrol via precise temperature/residence time management, improving ee >99% .
Q. How do substituents on the methylimidazole group modulate biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with halogens or alkyl groups at the imidazole 4-position.
- In Vitro Assays : Compare IC values in enzyme inhibition (e.g., histone deacetylases) using fluorogenic substrates.
- Metabolic Stability : Assess hepatic microsomal half-life to optimize pharmacokinetics .
Q. What methodologies resolve contradictions in reported reaction yields?
- Methodological Answer :
- Design of Experiments (DoE) : Statistically evaluates variables (e.g., catalyst loading, solvent polarity) to identify optimal conditions.
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, clarifying divergent pathways (e.g., competing [2+1] vs. [4+1] cycloadditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
